

4-(4-Chlorophenoxy)benzaldehyde CAS number 61343-99-5 physicochemical properties.

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)benzaldehyde

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An In-depth Technical Guide to 4-(4-Chlorophenoxy)benzaldehyde (CAS: 61343-99-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **4-(4-Chlorophenoxy)benzaldehyde**. This bi-aryl ether aldehyde is a versatile intermediate in organic synthesis, with significant potential in the development of pharmaceuticals, agrochemicals, and materials. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering detailed experimental insights and protocols to facilitate its effective utilization.

Introduction

4-(4-Chlorophenoxy)benzaldehyde, with the Chemical Abstracts Service (CAS) number 61343-99-5, is an aromatic compound characterized by a benzaldehyde moiety linked to a 4-chlorophenoxy group through an ether bond. This unique structural combination imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, while the diaryl ether

scaffold is a common motif in many biologically active compounds. This guide will delve into the core physicochemical properties, synthetic methodologies, spectral characterization, and potential applications of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of **4-(4-Chlorophenoxy)benzaldehyde** are summarized in the table below.

Property	Value	Source(s)
CAS Number	61343-99-5	[1] [2]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[1]
Molecular Weight	232.66 g/mol	[2]
Appearance	White to light orange crystalline powder	[1]
Melting Point	54-58 °C	[1] [2]
Boiling Point	181 °C at 2.5 mmHg	[1]
Solubility	Soluble in toluene. Based on the related compound 4-chlorobenzaldehyde, it is expected to be soluble in organic solvents like ethyl acetate, hexane, and chloroform, and slightly soluble in water.	[1] [3]
Purity	Typically ≥98% (GC)	[4] [5]

Spectral Data and Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of **4-(4-Chlorophenoxy)benzaldehyde**. The following sections detail the expected spectral

features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For **4-(4-Chlorophenoxy)benzaldehyde**, the following signals are anticipated:

- Aldehyde Proton: A singlet peak in the downfield region, typically around δ 9.9-10.0 ppm. This is a highly characteristic signal for an aromatic aldehyde proton.[6]
- Aromatic Protons: The eight aromatic protons will appear as a series of doublets and multiplets in the range of δ 7.0-8.0 ppm. The protons on the benzaldehyde ring ortho to the aldehyde group will be the most deshielded. The protons on the chlorophenoxy ring will also exhibit distinct splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key expected chemical shifts include:

- Carbonyl Carbon: A signal in the highly deshielded region of δ 190-192 ppm, characteristic of an aldehyde carbonyl carbon.[6]
- Aromatic Carbons: A series of peaks between δ 115-165 ppm. The carbon atoms attached to the oxygen and chlorine atoms, as well as the carbon ipso to the aldehyde group, will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of **4-(4-Chlorophenoxy)benzaldehyde** will exhibit characteristic absorption bands:

- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm^{-1} .[7]
- C-H Stretch (Aldehyde): Two weak bands around 2720 cm^{-1} and 2820 cm^{-1} (Fermi doublet), which are highly diagnostic for aldehydes.[7]

- C-O-C Stretch (Ether): A strong absorption band in the region of $1240\text{-}1260\text{ cm}^{-1}$.
- Aromatic C=C Stretches: Medium intensity bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl Stretch: A band in the fingerprint region, typically around $1090\text{-}1010\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **4-(4-Chlorophenoxy)benzaldehyde**, the mass spectrum is expected to show:

- Molecular Ion Peak (M^+): A prominent peak at $m/z = 232$, corresponding to the molecular weight of the compound. The isotopic peak at $M+2$ ($m/z = 234$) with approximately one-third the intensity of the M^+ peak will be characteristic of the presence of a chlorine atom.
- Key Fragmentation Peaks:
 - $[M\text{-}H]}^+ (m/z = 231)$: Loss of the aldehydic proton.
 - $[M\text{-CHO}]^+ (m/z = 203)$: Loss of the formyl group.
 - Fragments corresponding to the chlorophenoxy cation ($m/z = 127$) and the benzoyl cation ($m/z = 105$).^{[8][9]}

Synthesis and Reactivity

4-(4-Chlorophenoxy)benzaldehyde is typically synthesized through nucleophilic aromatic substitution reactions. The two most common and industrially relevant methods are the Williamson ether synthesis and the Ullmann condensation.

Synthetic Methodologies

4.1.1. Williamson Ether Synthesis

This classic method involves the reaction of a phenoxide with an alkyl or aryl halide. In the context of synthesizing **4-(4-Chlorophenoxy)benzaldehyde**, this would involve the reaction of 4-chlorophenol with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a base.

The reactivity of the aryl halide is a critical factor, with fluoro- and nitro-activated substrates being more susceptible to nucleophilic attack.

Experimental Protocol: Williamson Ether Synthesis of **4-(4-Chlorophenoxy)benzaldehyde**

Materials:

- 4-Chlorophenol
- 4-Fluorobenzaldehyde
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF)
- Toluene
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq.), 4-fluorobenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).
- Add a suitable volume of DMF to dissolve the reactants.
- Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
- Extract the aqueous layer with toluene (3 x volume).

- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **4-(4-Chlorophenoxy)benzaldehyde**.

4.1.2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.^{[10][11]} This method is particularly useful for the formation of diaryl ethers. The synthesis of **4-(4-Chlorophenoxy)benzaldehyde** via this route would involve the reaction of 4-hydroxybenzaldehyde with 4-chloroiodobenzene or 4-chlorobromobenzene in the presence of a copper catalyst and a base. Modern Ullmann protocols often utilize ligands to facilitate the reaction under milder conditions.^[12]

Experimental Protocol: Ullmann Condensation for the Synthesis of **4-(4-Chlorophenoxy)benzaldehyde**

Materials:

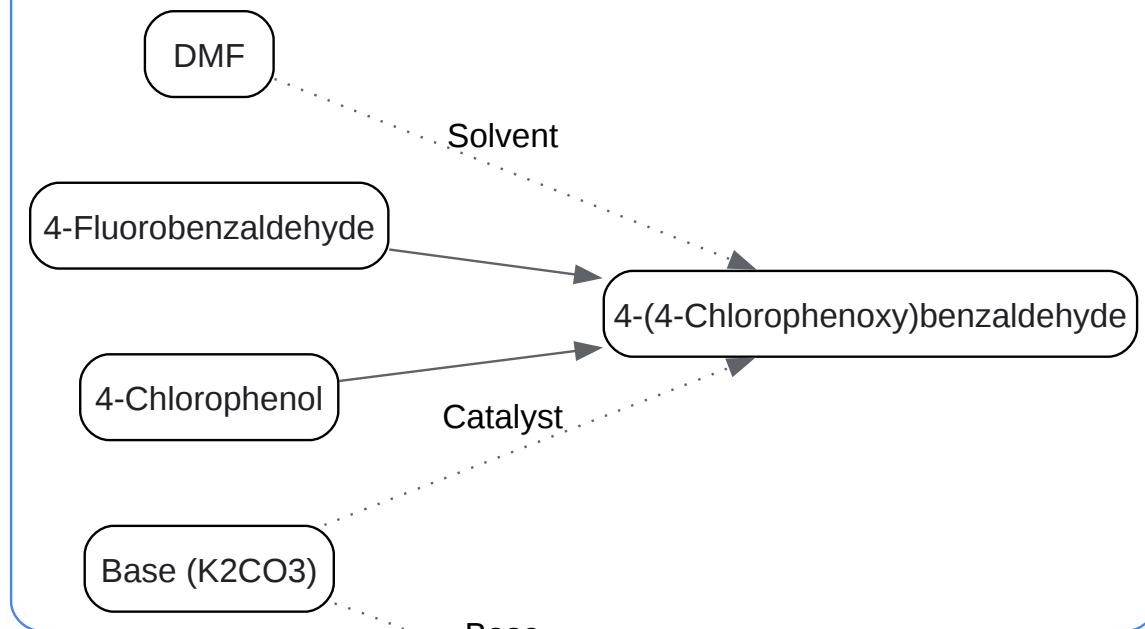
- 4-Hydroxybenzaldehyde
- 4-Chlorobromobenzene
- Copper(I) iodide (CuI)
- L-Proline
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Deionized water

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

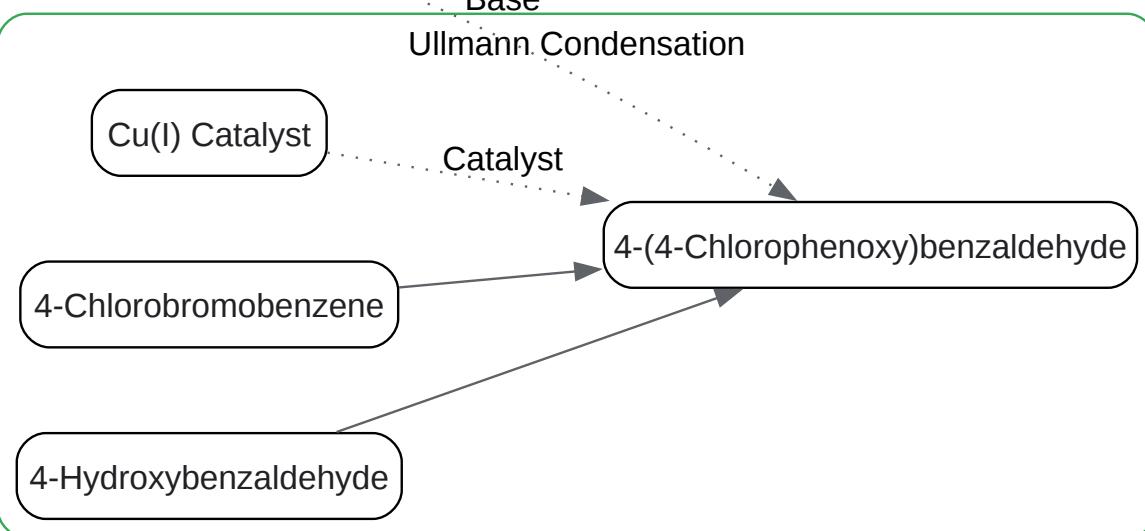
Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-hydroxybenzaldehyde (1.2 eq.), 4-chlorobromobenzene (1.0 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
- Add anhydrous DMSO via syringe.
- Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction by TLC.
- Upon completion, cool the mixture to room temperature and dilute with deionized water.
- Extract the product with ethyl acetate (3 x volume).
- Combine the organic extracts and wash with deionized water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.

Williamson Ether Synthesis



Ullmann Condensation

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Caption: Synthetic routes to **4-(4-Chlorophenoxy)benzaldehyde**.

Reactivity

The reactivity of **4-(4-Chlorophenoxy)benzaldehyde** is dominated by the chemistry of the aldehyde group. It readily undergoes reactions typical of aromatic aldehydes, including:

- Condensation Reactions: It serves as an excellent substrate for Claisen-Schmidt and Knoevenagel condensations to form chalcones and other α,β -unsaturated carbonyl compounds.[13]
- Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary and tertiary amines.
- Oxidation: Can be oxidized to the corresponding 4-(4-chlorophenoxy)benzoic acid using standard oxidizing agents like potassium permanganate or chromic acid.
- Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-(4-chlorophenoxy)benzyl alcohol, using reducing agents such as sodium borohydride.
- Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.

Applications in Organic Synthesis

The versatility of **4-(4-Chlorophenoxy)benzaldehyde** makes it a valuable starting material for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Compounds

A significant application of this aldehyde is in the synthesis of various heterocyclic systems. For instance, it can be used as a key building block in the multicomponent synthesis of quinazolines, a class of compounds with diverse pharmacological properties.[14][15]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative

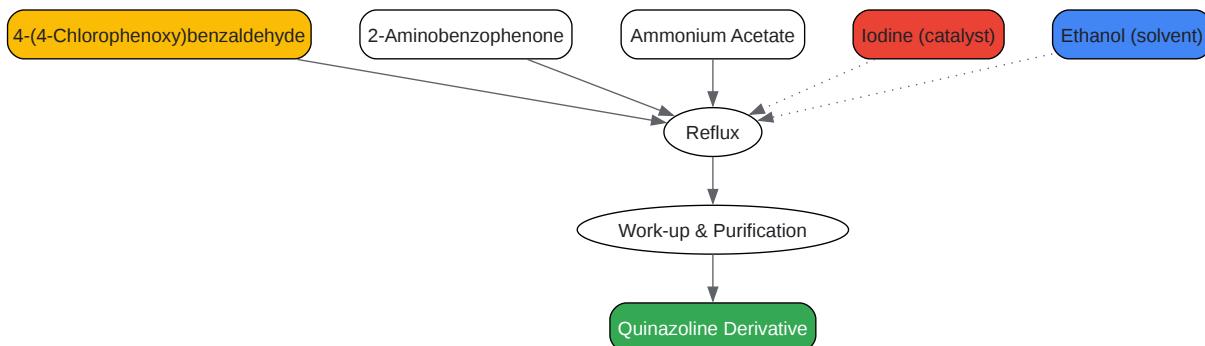
Materials:

- **4-(4-Chlorophenoxy)benzaldehyde**
- 2-Aminobenzophenone

- Ammonium acetate (NH_4OAc)
- Ethanol
- Iodine (I_2)

Procedure:

- In a round-bottom flask, dissolve **4-(4-Chlorophenoxy)benzaldehyde** (1.0 eq.) and 2-aminobenzophenone (1.0 eq.) in ethanol.
- Add ammonium acetate (5.0 eq.) and a catalytic amount of iodine (0.2 eq.) to the solution.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water and stir.
- Collect the precipitated solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from ethanol to obtain the pure quinazoline derivative.



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Caption: Workflow for quinazoline synthesis.

Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount when working with **4-(4-Chlorophenoxy)benzaldehyde**.

Hazard Statements:

- H302: Harmful if swallowed.[[1](#)]
- H317: May cause an allergic skin reaction.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[1](#)]
- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[[1](#)]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[[1](#)]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]

Toxicological Data: While specific LD50 data for **4-(4-Chlorophenoxy)benzaldehyde** is not readily available, data for the related compound 4-chlorobenzaldehyde can provide an indication of its potential toxicity. The oral LD50 for 4-chlorobenzaldehyde in rats is reported as 1575 mg/kg.[[16](#)] It is recommended to handle **4-(4-Chlorophenoxy)benzaldehyde** with care, avoiding ingestion, inhalation, and skin contact.

Conclusion

4-(4-Chlorophenoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its straightforward preparation via established methods like the Williamson ether synthesis and Ullmann condensation, combined with the reactivity of its aldehyde functionality, makes it an attractive starting material for the construction of complex molecules, including pharmaceutically relevant heterocyclic scaffolds. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, and is intended to serve as a practical resource for scientists and researchers in their synthetic endeavors.

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